Home > Products > Screening Compounds P85674 > N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide - 865286-10-8

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Catalog Number: EVT-2818014
CAS Number: 865286-10-8
Molecular Formula: C22H17N3O4
Molecular Weight: 387.395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

  • Compound Description: This compound serves as a direct precursor in the synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []
  • Relevance: This compound shares the core 5-(2-methoxyphenyl)-1,3,4-oxadiazole structure with the target compound, differing only in the substitution on the benzoyl ring. While the target compound has a 4-phenoxy substituent, this compound has a hydrazide group at the same position. []

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: This compound is a naphtho-furan derivative investigated for its antimicrobial activity. []
  • Relevance: While structurally distinct from N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide in its core structure, this compound exemplifies the significance of the 1,3,4-oxadiazole moiety in designing biologically active molecules. [] It highlights the potential of exploring variations in the substituents attached to the oxadiazole ring, which is a key structural feature in both compounds.

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

  • Compound Description: This compound is a copper(II) complex synthesized using 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole as a ligand. []
  • Relevance: This compound highlights the potential of 1,3,4-oxadiazole derivatives, particularly those with aryl substituents like the 4-methoxyphenyl group, in coordinating with metal ions. [] Although the target compound, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, has a 2-methoxyphenyl substituent, the presence of the methoxyphenyl group on the oxadiazole ring in both compounds suggests potential similarities in their coordination chemistry.

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This oxadiazole analogue demonstrated anticancer activity against the HOP-92 non-small cell lung cancer cell line in a study evaluating a series of similar compounds. []
  • Relevance: This example showcases the biological relevance of the 1,3,4-oxadiazole scaffold, particularly with aryl substituents, in designing potential anti-cancer agents, linking it to the research context of the target compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This compound, part of a series of oxadiazole analogues, displayed both anticancer and antifungal activities. []
  • Relevance: This compound, similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, highlights the importance of the 1,3,4-oxadiazole core and the presence of aryl substituents, in this case, 4-methoxyphenyl, for biological activity. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

  • Compound Description: This series of compounds were synthesized and investigated as potential alkaline phosphatase inhibitors. []
  • Relevance: This series shares the 1,3,4-oxadiazole ring and the benzamide moiety with N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, highlighting the potential of this core structure for enzyme inhibition. []
  • Compound Description: This series of compounds was synthesized and found to have antitubercular activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core and the carboxamide group with N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, further demonstrating the significance of these structural features in drug discovery, particularly for targeting infectious diseases. []
  • Compound Description: This compound, AZD1979, is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. []
  • Relevance: The presence of the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety in AZD1979 further emphasizes the significance of this specific substitution pattern within the 1,3,4-oxadiazole class for biological activity, particularly in the context of neurological targets. [] Though the target compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has a 2-methoxyphenyl substituent, the presence of a methoxyphenyl group on the oxadiazole ring in both compounds suggests potential similarities in their binding affinities or pharmacological profiles.

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series of compounds was investigated for their local anesthetic activity. []
  • Relevance: This series of compounds, like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, highlights how modifications to the substituents on the 1,3,4-oxadiazole ring and the adjacent acetamide group can significantly influence biological activity. [] This suggests that subtle structural changes within this chemical class can lead to diverse pharmacological profiles.

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

  • Compound Description: This series of compounds was synthesized as potential anticancer precursors. []
  • Relevance: This series of compounds reinforces the importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry, particularly in the context of anticancer drug development. [] While the target compound, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, may have a different substitution pattern, the shared oxadiazole core suggests a potential commonality in their mechanisms of action or biological targets.

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative. []
  • Relevance: This compound features the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety, highlighting the significance of this specific substitution pattern within the 1,3,4-oxadiazole class. [] Though the target compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has a 2-methoxyphenyl substituent, the presence of a methoxyphenyl group on the oxadiazole ring in both compounds suggests potential similarities in their chemical properties.

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative. []
  • Relevance: This compound exemplifies the structural diversity possible within the 1,3,4-oxadiazole class, particularly concerning the substituents at the 2-position of the oxadiazole ring. [] This structural diversity is relevant when considering the potential applications and biological activity of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide.

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

  • Compound Description: This compound is a complex organic molecule featuring both chromenone and oxadiazole rings. []
  • Relevance: This compound highlights the versatility of the 1,3,4-oxadiazole moiety in the construction of complex molecular architectures and its compatibility with other pharmacologically relevant groups, such as the chromenone system. []

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

  • Compound Description: This series of compounds features a rigid morphine structure incorporating a 1,3,4-oxadiazole ring. []
  • Relevance: This series exemplifies the incorporation of the 1,3,4-oxadiazole moiety into more complex structures with known biological activity. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound is a hybrid molecule incorporating both 1,3,4-thiadiazole and dichloroacetic acid moieties, designed as a potential anticancer agent. []
  • Relevance: Though it contains a thiadiazole ring instead of an oxadiazole ring, this compound highlights the broader strategy of incorporating heterocyclic pharmacophores into drug design. []

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antifungal activities. []
  • Relevance: Although this series features a thiadiazole ring instead of an oxadiazole ring, it emphasizes the importance of exploring closely related heterocyclic scaffolds in medicinal chemistry. [] The presence of the 4-methoxyphenyl group, similar to the 2-methoxyphenyl group in the target compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, further suggests potential similarities in their structure-activity relationships.

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

  • Compound Description: This is a novel heterocyclic compound incorporating a 1,3,4-oxadiazole ring. []
  • Relevance: This compound demonstrates the diverse range of substituents that can be attached to the 1,3,4-oxadiazole ring. [] This diversity is crucial when considering the potential applications and biological activity of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: A novel, thermodynamically stable crystalline modification of this compound has been reported. []
  • Relevance: This compound, although structurally different, emphasizes the importance of exploring different crystalline forms of compounds containing the 1,3,4-oxadiazole ring, as they can have different physical and chemical properties, which may be relevant for pharmaceutical development. []

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a photodimer featuring two 1,3,4-oxadiazole rings connected by a cyclobutane ring. []
  • Relevance: This compound highlights an interesting aspect of 1,3,4-oxadiazole derivatives, their potential to undergo photochemical reactions, which might be relevant to the photostability of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic compounds was investigated for their urease inhibitory potential and low cytotoxicity. []
  • Relevance: While structurally different from N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, this series highlights the potential of combining the 1,3,4-oxadiazole ring with other heterocycles, such as thiazoles, to create novel compounds with desirable biological activities. [] This suggests that exploring hybrid molecules incorporating the 1,3,4-oxadiazole ring with other pharmacophores could be a promising strategy for drug discovery.

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hemihydrochloride Monohydrate

  • Compound Description: This compound features a pyridine ring attached to the 1,3,4-oxadiazole core. []
  • Relevance: This compound highlights the possibility of incorporating nitrogen-containing heterocycles, like pyridine, into the 1,3,4-oxadiazole scaffold. [] This structural modification could influence the compound's physicochemical properties and biological activity.

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

  • Compound Description: This compound is a zinc(II) complex coordinated by two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands. []
  • Relevance: This complex, like compound 3, demonstrates the ability of 1,3,4-oxadiazole derivatives to act as ligands in metal complexes. [] This property might be relevant to the interaction of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide with metal-containing biological targets.

Methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium

  • Compound Description: This compound is a sodium complex bridged by N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide ligands. []
  • Relevance: This complex, similar to compounds 3 and 22, illustrates the potential of 1,3,4-oxadiazole derivatives to interact with metal ions. [] This information might be relevant when considering the potential interactions of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide in a biological context.

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This compound is a tetranuclear sodium complex bridged by four Schiff base anions derived from 4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. []
  • Relevance: This complex highlights the ability of 1,3,4-oxadiazole derivatives, particularly those containing benzamide moieties, to form intricate supramolecular structures through coordination with metal ions. [] While structurally different from N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, this example provides insights into the potential coordination chemistry of 1,3,4-oxadiazole-containing compounds.

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is another photodimer of a 1,3,4-oxadiazole derivative, further demonstrating their photochemical reactivity. []
  • Relevance: Similar to compound 19, this example emphasizes the photochemical behavior of 1,3,4-oxadiazole derivatives, particularly their susceptibility to photodimerization. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound incorporates a sulfonylmethyl group at the 2-position of the 1,3,4-oxadiazole ring. []
  • Relevance: This compound demonstrates the feasibility of introducing various substituents, such as sulfonyl groups, at the 2-position of the 1,3,4-oxadiazole ring, which could be relevant in modulating the physicochemical properties and biological activity of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

Ethyl ({5-[5′-(2-Ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

  • Compound Description: This compound incorporates a terphenyl group at the 2-position of the 1,3,4-oxadiazole ring. []
  • Relevance: This compound demonstrates the feasibility of introducing bulky and structurally diverse substituents, such as terphenyl groups, at the 2-position of the 1,3,4-oxadiazole ring, which could influence the target specificity and pharmacokinetic properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

  • Compound Description: This compound is a bipolar ligand containing both triphenylamine and 1,3,4-oxadiazole units. []
  • Relevance: This example highlights the potential of incorporating the 1,3,4-oxadiazole moiety into larger conjugated systems, which might be of interest in materials science or for developing sensors. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: This compound features a dihydro-1,3,4-oxadiazole ring, a variation of the 1,3,4-oxadiazole ring. []
  • Relevance: This compound highlights a structural variation within the oxadiazole class, showcasing the possibility of having a partially saturated oxadiazole ring. [] This variation might influence the stability and reactivity of the compound.

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds combines indole, pyridine, and 1,3,4-oxadiazole moieties and was investigated for their antimicrobial and antioxidant activities. []
  • Relevance: This series demonstrates the feasibility and potential benefits of combining the 1,3,4-oxadiazole ring with other pharmacologically relevant heterocycles, such as indole and pyridine, for developing new drugs or bioactive compounds. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound incorporates a pyridazinone ring linked to the 1,3,4-oxadiazole moiety. []
  • Relevance: This compound highlights the possibility of combining the 1,3,4-oxadiazole ring with other nitrogen-containing heterocycles, such as pyridazinone, which could be a useful strategy for developing compounds with novel biological activities. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides Derivatives

  • Compound Description: This series of pyridine derivatives containing a 1,3,4-oxadiazole ring was investigated for its antifungal activity. []
  • Relevance: This series further demonstrates the versatility of 1,3,4-oxadiazole derivatives as scaffolds in medicinal chemistry and their potential in targeting fungal infections. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

  • Compound Description: These novel compounds were designed as multifunctional agents for Alzheimer’s disease. []
  • Relevance: This series of compounds, like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, emphasizes the potential of the 1,3,4-oxadiazole core in drug discovery. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. []
  • Relevance: Although it possesses a dihydro-oxadiazole ring, this compound illustrates the potential of oxadiazole derivatives in targeting ion channels, a crucial aspect of cell signaling and potential therapeutic target. []

2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

  • Compound Description: This compound combines a quinoline ring with a 1,3,4-oxadiazole unit and showed potential antibacterial activity. []
  • Relevance: This example, similar to compounds 13, 28 and 30, showcases the successful incorporation of a 1,3,4-oxadiazole ring into a larger framework containing other heterocycles. [] This strategy can be valuable in drug design for fine-tuning the compound's properties and biological activity.

1-(3-Chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)pyrazole Derivatives

  • Compound Description: These derivatives were designed for anti-TMV (Tobacco Mosaic Virus) activity. []
  • Relevance: This series of compounds, similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, demonstrates the potential of 1,3,4-oxadiazole-containing compounds as antiviral agents. []

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

  • Compound Description: This compound features a thiadiazole ring with a cinnamoylamino substituent. []
  • Relevance: Although featuring a thiadiazole ring, this compound highlights the use of similar substitution patterns and functional groups, like the cinnamoylamino group, which could be explored in the context of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

  • Compound Description: This series of compounds was synthesized and evaluated for antiproliferative and antioxidant activities. []
  • Relevance: This series shares the 1,3,4-oxadiazole ring and the benzamine moiety with N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, highlighting the potential of this core structure for biological activity. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI and its derivatives target the fungal enzyme sterol 14α-demethylase (CYP51) for antifungal activity. []
  • Relevance: This compound and its derivatives highlight the 1,3,4-oxadiazole ring system's potential as a building block for developing new antifungal agents. []

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

  • Compound Description: This compound is a thiadiazole derivative synthesized by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid. []
  • Relevance: Despite containing a thiadiazole ring, this compound highlights the use of a similar substitution pattern with the 4-methoxyphenyl group, indicating potential similarities in chemical properties or reactivity compared to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and screened for anticonvulsant activity. []
  • Relevance: These compounds, similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, showcase the potential of the 1,3,4-oxadiazole scaffold for diverse biological activities. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor containing both a tetrazole and a 1,3,4-oxadiazole ring. []
  • Relevance: Although not directly related to the biological activity of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, this compound highlights the versatility of the 1,3,4-oxadiazole ring in various chemical applications, including energetic materials. []

4-[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide–isophthalic acid (1/1)

  • Compound Description: This compound combines a 1,3,4-oxadiazole ring with pyridine N-oxide and isophthalic acid moieties. []
  • Relevance: This example illustrates the potential of forming co-crystals or salts involving 1,3,4-oxadiazole derivatives and other molecules, which might be relevant for modifying the physicochemical properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, such as solubility or stability. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series of compounds was evaluated for anticancer and antimicrobial activities. []
  • Relevance: This series, similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, showcases the potential of the 1,3,4-oxadiazole scaffold in drug discovery, specifically targeting cancer and microbial infections. []

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl Acetates

  • Compound Description: This series of compounds represents a structural variation of the 1,3,4-oxadiazole ring system. []
  • Relevance: This series highlights the potential of modifying the 1,3,4-oxadiazole ring to generate new compounds with potentially different biological activities compared to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. []

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized and screened for antibacterial activity and enzyme inhibition potential. []
  • Relevance: This series, like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, emphasizes the potential of the 1,3,4-oxadiazole core in drug discovery, specifically for antibacterial and enzyme inhibitory applications. []

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a benzoxazole moiety, was studied for antimicrobial, antioxidant, and antitubercular activities. []
  • Relevance: This series, like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, highlights the potential of the 1,3,4-oxadiazole scaffold in medicinal chemistry for developing new therapeutic agents. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier compounds in its class. []
  • Relevance: Though structurally different from N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, EPPA-1 highlights the potential of compounds containing a 1,3,4-oxadiazole ring as therapeutic agents, particularly in the context of inflammation. []
Overview

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an oxadiazole ring and a phenoxybenzamide moiety, which contribute to its unique chemical properties and biological interactions.

Source

The compound can be synthesized through various chemical methods, often involving the cyclization of hydrazides with carboxylic acids or their derivatives. It has been studied for its antimicrobial and anticancer properties, making it a subject of interest in both academic research and industrial applications .

Classification

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is classified as a heterocyclic compound due to the presence of the oxadiazole ring. It falls under the category of organic compounds that exhibit significant biological activity, particularly in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves several key steps:

  1. Formation of Hydrazides: The initial step involves synthesizing hydrazides from corresponding carboxylic acids.
  2. Cyclization: The hydrazide undergoes cyclization with a suitable acid chloride or anhydride to form the oxadiazole ring. Common reagents include phosphorus oxychloride or thionyl chloride.
  3. Reflux Conditions: The reaction is generally conducted under reflux conditions to facilitate the cyclization process.

Technical Details

The synthetic route may vary based on the specific substituents attached to the phenyl groups. For example, using 2-methoxybenzoic acid in combination with phenoxybenzoyl chloride can yield the desired product under optimized conditions .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O3_{3}
  • Molecular Weight: Approximately 300.32 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within a range indicative of similar compounds.
Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo several types of chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form hydroxyl derivatives.
  2. Reduction: The oxadiazole ring may be reduced to yield corresponding amines.
  3. Substitution: The phenoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

For oxidation reactions, potassium permanganate or chromium trioxide are commonly used oxidizing agents. Reduction reactions typically involve lithium aluminum hydride or sodium borohydride as reducing agents. Substitution reactions may utilize halogenating agents like bromine or thionyl chloride.

Major Products Formed

The reactions lead to various derivatives:

  • Oxidation Products: Hydroxyl derivatives.
  • Reduction Products: Amine derivatives.
  • Substitution Products: Halogenated or other substituted derivatives.
Mechanism of Action

The mechanism of action for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific biological targets. The compound may inhibit certain enzymes or receptors involved in cellular processes:

  1. Enzyme Inhibition: It could inhibit enzymes associated with cell proliferation, contributing to its anticancer effects.
  2. Receptor Modulation: The compound may modulate receptor activity, impacting various signaling pathways within cells.

Data from studies indicate that such interactions can lead to significant biological effects, including apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the oxadiazole ring.

Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity .

Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific uses:

  1. Medicinal Chemistry: Explored for its potential therapeutic applications in treating cancer and microbial infections.
  2. Material Science: Used as a building block for synthesizing more complex molecules with specific properties.
  3. Biological Research: Investigated for its role in modulating biological pathways and enzyme activities.

Properties

CAS Number

865286-10-8

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Molecular Formula

C22H17N3O4

Molecular Weight

387.395

InChI

InChI=1S/C22H17N3O4/c1-27-19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26)

InChI Key

BHYWWZVELPSZMM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.